7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one
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Overview
Description
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a chlorine atom at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-chloroaniline, and a suitable aldehyde or ketone.
Cyclization: The aniline derivative undergoes cyclization with the aldehyde or ketone in the presence of a catalyst, such as polyphosphoric acid or acetic anhydride, to form the quinazolinone core.
Substitution: The chlorine atom is introduced at the 7th position through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 2nd position using methylating agents like methyl iodide or dimethyl sulfate.
Phenylation: The phenyl group is introduced at the 3rd position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized quinazolinone derivatives with varying degrees of oxidation.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It has been explored as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation, inhibition of cancer cell proliferation, and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-phenylquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the phenyl group at the 3rd position.
Uniqueness
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the quinazolinone core. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
7012-90-0 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-9-11(16)7-8-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
NQGBUMNEHIHLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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